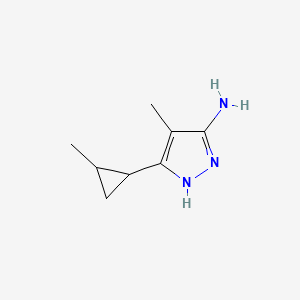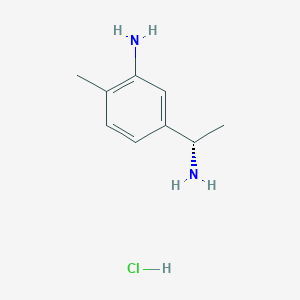
(S)-5-(1-Aminoethyl)-2-methylaniline hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(1-Aminoethyl)-2-methylaniline hydrochloride is a chiral amine compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Aminoethyl)-2-methylaniline hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomeric purity. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral reducing agents or enzymes. For example, engineered transaminase polypeptides have been used to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess .
Industrial Production Methods
In industrial settings, the production of (S)-5-(1-Aminoethyl)-2-methylaniline hydrochloride may involve large-scale catalytic processes that utilize chiral ligands or organo-catalysts. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(1-Aminoethyl)-2-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its amine form from imine intermediates.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce various substituted aniline derivatives .
Aplicaciones Científicas De Investigación
(S)-5-(1-Aminoethyl)-2-methylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-5-(1-Aminoethyl)-2-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes, leading to the formation of biologically active products. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(1-Aminoethyl)aniline: Another chiral amine with similar applications in pharmaceuticals and research.
Methyl (S)-2-(1-aminoethyl)benzoate hydrochloride: A related compound used in the synthesis of active pharmaceutical ingredients.
Uniqueness
(S)-5-(1-Aminoethyl)-2-methylaniline hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds .
Propiedades
Fórmula molecular |
C9H15ClN2 |
|---|---|
Peso molecular |
186.68 g/mol |
Nombre IUPAC |
5-[(1S)-1-aminoethyl]-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-6-3-4-8(7(2)10)5-9(6)11;/h3-5,7H,10-11H2,1-2H3;1H/t7-;/m0./s1 |
Clave InChI |
NUVVHFUXUAYMCP-FJXQXJEOSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@H](C)N)N.Cl |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-pyrrolo[2,3-c]pyridazin-4-amine](/img/structure/B13074079.png)


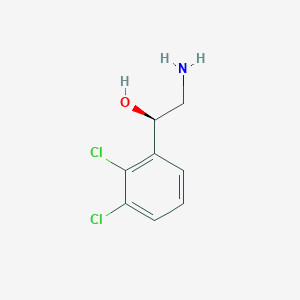
![7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B13074108.png)
![4-[(Cyclohexylmethyl)amino]butan-2-ol](/img/structure/B13074118.png)



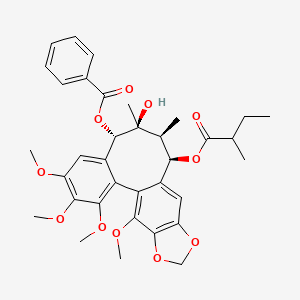
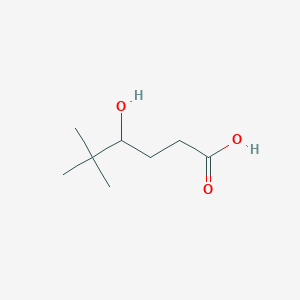

![4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)
